N-(cyclopropylmethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide
Description
N-(cyclopropylmethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique structural features, which include a cyclopropylmethyl group attached to the nitrogen atom of the thiazole ring, and a thiophene ring at the 2-position of the thiazole.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c15-11(13-5-8-1-2-8)10-6-14-12(17-10)9-3-4-16-7-9/h3-4,6-8H,1-2,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMRXPCPSCOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of thiourea derivatives with α-haloketones or α-haloaldehydes under acidic or basic conditions. The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or thiazolines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and thiazolines.
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-(cyclopropylmethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its interaction with various enzymes can provide insights into the mechanisms of biological processes and the development of therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which N-(cyclopropylmethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole compounds with different substituents.
Thiophene derivatives: Compounds containing thiophene rings with various functional groups.
Cyclopropylmethyl derivatives: Compounds with cyclopropylmethyl groups attached to different heterocyclic rings.
Uniqueness: N-(cyclopropylmethyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide stands out due to its specific combination of a cyclopropylmethyl group and a thiophene ring on the thiazole core. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
